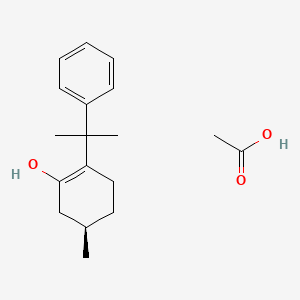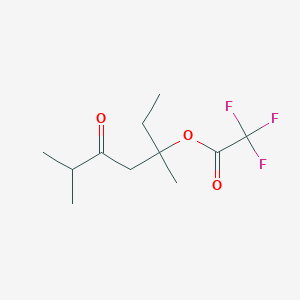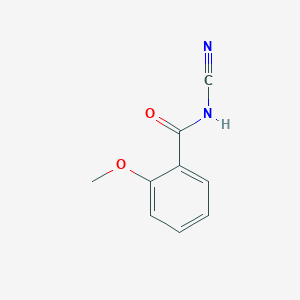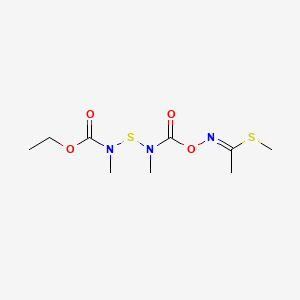![molecular formula C23H23N5O2 B14500269 Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide CAS No. 65096-60-8](/img/structure/B14500269.png)
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide is a synthetic compound that belongs to the class of dipeptides This compound is characterized by the presence of a glycyl group, a naphthalenyl group, and a prolinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide typically involves the coupling of glycyl and prolinamide units with a naphthalenyl group. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts like DMAP to facilitate the formation of peptide bonds. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolinamide: A simpler dipeptide with similar structural features but lacking the naphthalenyl group.
Naphthalenyl-prolinamide: Contains the naphthalenyl and prolinamide moieties but lacks the glycyl group.
Phenyldiazenyl-naphthalenyl compounds: Compounds with similar azo and naphthalenyl groups but different peptide components.
Uniqueness
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide is unique due to its combination of glycyl, naphthalenyl, and prolinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65096-60-8 |
|---|---|
Molekularformel |
C23H23N5O2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(2S)-1-(2-aminoacetyl)-N-(4-phenyldiazenylnaphthalen-1-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c24-15-22(29)28-14-6-11-21(28)23(30)25-19-12-13-20(18-10-5-4-9-17(18)19)27-26-16-7-2-1-3-8-16/h1-5,7-10,12-13,21H,6,11,14-15,24H2,(H,25,30)/t21-/m0/s1 |
InChI-Schlüssel |
MRXSKQKOMRXFQG-NRFANRHFSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4 |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)

![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)




![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)



